

# Comparative Analysis of the Kinase Selectivity of (Z)-S49076 Hydrochloride

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Compound of Interest		
Compound Name:	(Z)-S49076 hydrochloride	
Cat. No.:	B610633	Get Quote

(Z)-S49076 hydrochloride, a potent ATP-competitive kinase inhibitor, has demonstrated significant promise in preclinical studies through its targeted inhibition of key oncogenic signaling pathways. Developed to simultaneously block the MET, AXL/MER, and FGFR families of receptor tyrosine kinases, S49076 exhibits a favorable selectivity profile, crucial for minimizing off-target effects and associated toxicities. This guide provides a comprehensive comparison of the cross-reactivity of (Z)-S49076 hydrochloride with other kinases, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

### **Primary Kinase Targets and Potency**

**(Z)-S49076 hydrochloride** is a novel and potent inhibitor of MET, AXL/MER, and FGFR1/2/3 with IC50 values below 20 nM in radiometric assays. The compound effectively blocks the autophosphorylation of these receptors and their downstream signaling pathways in cellular assays at low nanomolar concentrations.

#### **Kinase Selectivity Profile**

The selectivity of **(Z)-S49076 hydrochloride** has been assessed against a broad panel of kinases. In a comprehensive screen against 442 human wild-type and mutated kinases, S49076 demonstrated a high degree of selectivity. At a concentration of 100 nmol/L, apart from its primary targets (MET, AXL/MER, and FGFRs), only 6% of the kinases screened were identified as "hits," indicating minimal off-target activity at therapeutically relevant concentrations.



#### **Comparison with Other Kinases**

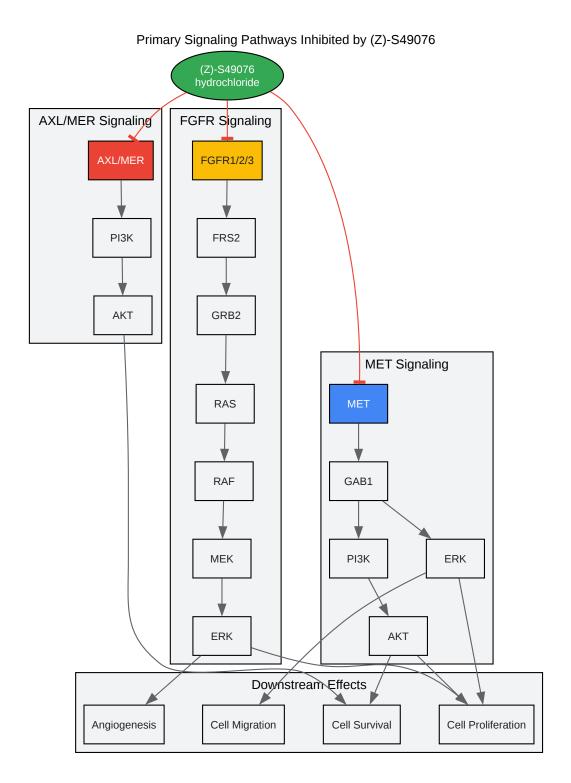
While exhibiting high potency against its primary targets, S49076 shows significantly less activity against other kinases, such as VEGFR2. This is a notable feature, as potent inhibition of VEGFR2 can be associated with certain clinical side effects.

Kinase Target	IC50 (nmol/L) - Biochemical Assay	IC50 (nmol/L) - Cellular Phosphorylation Assay	Reference
Primary Targets			
MET	<20	2-3	-
AXL	<20	56	
MER	<20	Not Reported	
FGFR1	<20	68	
FGFR2	<20	95	
FGFR3	<20	200	
Off-Target Kinase Example			-
VEGFR2	Not Reported	1900	-

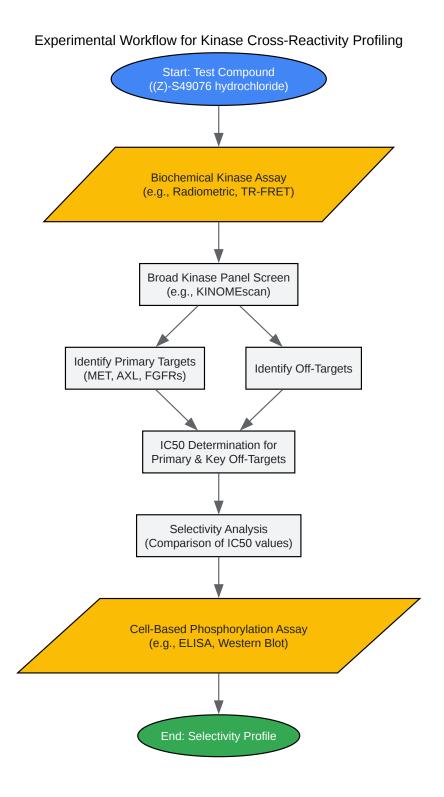
# **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the primary signaling pathways targeted by S49076 and a general workflow for assessing kinase inhibitor selectivity.









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